molecular formula C11H18ClN3O4 B1206793 4-[(2-Chloroethyl-nitroso-carbamoyl)-methyl-amino]cyclohexane-1-carboxylic acid CAS No. 87640-31-1

4-[(2-Chloroethyl-nitroso-carbamoyl)-methyl-amino]cyclohexane-1-carboxylic acid

Cat. No.: B1206793
CAS No.: 87640-31-1
M. Wt: 291.73 g/mol
InChI Key: DCZXFFVFQJNEQG-UHFFFAOYSA-N
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Description

4-[(2-Chloroethyl-nitroso-carbamoyl)-methyl-amino]cyclohexane-1-carboxylic acid is a complex organic compound with significant applications in various fields, including medicinal chemistry and industrial processes. This compound is known for its unique structure, which includes a cyclohexane ring and multiple functional groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Chloroethyl-nitroso-carbamoyl)-methyl-amino]cyclohexane-1-carboxylic acid typically involves multiple steps, starting from cis-4-aminocyclohexanecarboxylic acidOne common method involves the use of an N-tosylated intermediate, which undergoes further reactions to introduce the desired functional groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced techniques such as continuous flow reactors and automated synthesis to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Chloroethyl-nitroso-carbamoyl)-methyl-amino]cyclohexane-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups.

Scientific Research Applications

4-[(2-Chloroethyl-nitroso-carbamoyl)-methyl-amino]cyclohexane-1-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[(2-Chloroethyl-nitroso-carbamoyl)-methyl-amino]cyclohexane-1-carboxylic acid involves its ability to form covalent bonds with biological molecules, particularly DNA. The compound’s nitroso group can react with nucleophilic sites on DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This mechanism is particularly relevant in its potential use as an anticancer agent, where it can induce cell death in rapidly dividing cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to form DNA cross-links distinguishes it from other similar compounds and highlights its potential in therapeutic applications.

Properties

CAS No.

87640-31-1

Molecular Formula

C11H18ClN3O4

Molecular Weight

291.73 g/mol

IUPAC Name

4-[[2-chloroethyl(nitroso)carbamoyl]-methylamino]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C11H18ClN3O4/c1-14(11(18)15(13-19)7-6-12)9-4-2-8(3-5-9)10(16)17/h8-9H,2-7H2,1H3,(H,16,17)

InChI Key

DCZXFFVFQJNEQG-UHFFFAOYSA-N

SMILES

CN(C1CCC(CC1)C(=O)O)C(=O)N(CCCl)N=O

Canonical SMILES

CN(C1CCC(CC1)C(=O)O)C(=O)N(CCCl)N=O

87640-31-1

Synonyms

4-((((2-chloroethyl)nitrosoamino)carbonyl)methylamino)cyclohexanecarboxylic acid
cis-4-((((2-chloroethyl)nitrosoamino)carbonyl)methylamino)cyclohexanecarboxylic acid
N-Me-CCCNU
N-Me-cis-acid

Origin of Product

United States

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